molecular formula C9H11ClFN B12356589 rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride, trans

rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride, trans

Cat. No.: B12356589
M. Wt: 187.64 g/mol
InChI Key: FTBWFKALQNGCQS-PRCZDLBKSA-N
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Description

rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride, trans: is a synthetic organic compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring substituted with a fluorophenyl group and an amine group, forming a racemic mixture of its enantiomers. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride, trans typically involves the following steps:

    Cyclopropanation: The cyclopropane ring is formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Amination: The amine group is introduced via an amination reaction, which may involve the use of ammonia or an amine derivative.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride, trans can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may involve the use of halogenating agents or nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride, trans has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride, trans involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Receptors: Interact with receptors or enzymes, modulating their activity.

    Alter Signaling Pathways: Affect intracellular signaling pathways, leading to changes in cellular functions.

    Induce Biological Effects: Result in various biological effects, such as changes in gene expression or protein activity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(2-chlorophenyl)cyclopropan-1-amine hydrochloride, trans: Similar structure with a chlorine atom instead of fluorine.

    (1R,2S)-2-(2-bromophenyl)cyclopropan-1-amine hydrochloride, trans: Similar structure with a bromine atom instead of fluorine.

    (1R,2S)-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride, trans: Similar structure with a methyl group instead of fluorine.

Uniqueness

rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride, trans is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

IUPAC Name

(1R,2R)-2-(2-fluorophenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H10FN.ClH/c10-8-4-2-1-3-6(8)7-5-9(7)11;/h1-4,7,9H,5,11H2;1H/t7-,9-;/m1./s1

InChI Key

FTBWFKALQNGCQS-PRCZDLBKSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1N)C2=CC=CC=C2F.Cl

Canonical SMILES

C1C(C1N)C2=CC=CC=C2F.Cl

Origin of Product

United States

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